![molecular formula C19H14IN3O5S B5206965 3-{[(4-iodophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B5206965.png)
3-{[(4-iodophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(4-iodophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
Aplicaciones Científicas De Investigación
3-{[(4-iodophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide has been shown to have a variety of potential applications in scientific research. One area of research where this compound has been studied is in the development of new drugs for the treatment of cancer. This compound has been shown to have potent anti-tumor activity in vitro, and it has been suggested that it may be useful in the development of new cancer therapies.
Mecanismo De Acción
The mechanism of action of 3-{[(4-iodophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in cell proliferation. This inhibition leads to the arrest of cell growth and division, which may contribute to the compound's anti-tumor activity.
Biochemical and Physiological Effects:
In addition to its potential anti-tumor activity, 3-{[(4-iodophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide has been shown to have a variety of other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of certain enzymes involved in inflammation, which may make it useful in the development of new anti-inflammatory drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-{[(4-iodophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide in lab experiments is that it is relatively easy to synthesize. Additionally, this compound has been shown to have potent biological activity, which makes it a useful tool for studying various biological processes. However, one limitation of using this compound is that it can be toxic to cells at high concentrations, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 3-{[(4-iodophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide. One area of research that is particularly promising is the development of new cancer therapies based on this compound. Additionally, this compound may have potential applications in the development of new anti-inflammatory drugs, as well as in the study of various biological processes. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in scientific research.
Métodos De Síntesis
The synthesis of 3-{[(4-iodophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide involves the reaction of 4-iodoaniline with 2-nitrobenzenesulfonyl chloride. This reaction results in the formation of the intermediate 4-iodo-N-(2-nitrobenzenesulfonyl)aniline, which is then reacted with benzoyl chloride to yield the final product.
Propiedades
IUPAC Name |
3-[(4-iodophenyl)sulfamoyl]-N-(2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14IN3O5S/c20-14-8-10-15(11-9-14)22-29(27,28)16-5-3-4-13(12-16)19(24)21-17-6-1-2-7-18(17)23(25)26/h1-12,22H,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLJEECMBMREGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)NC3=CC=C(C=C3)I)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14IN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(4-iodophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-benzyl-7-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B5206894.png)
![3-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-(3-fluorophenyl)acrylonitrile](/img/structure/B5206902.png)
![3-chloro-4-[(5-chloro-2-hydroxyphenyl)amino]-1-(4-methylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B5206908.png)
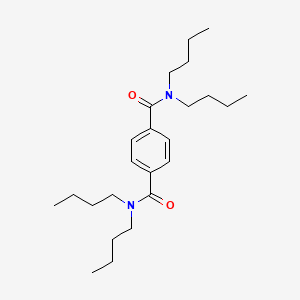
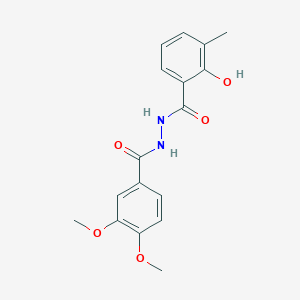
![4-{(2-furylmethyl)[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}-4-oxobutanoic acid](/img/structure/B5206925.png)
![4-(1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)thiomorpholine](/img/structure/B5206927.png)
![ethyl 4-(4,4,7,8-tetramethyl-1-thioxo-4,5-dihydroisothiazolo[5,4-c]quinolin-2(1H)-yl)benzoate](/img/structure/B5206935.png)
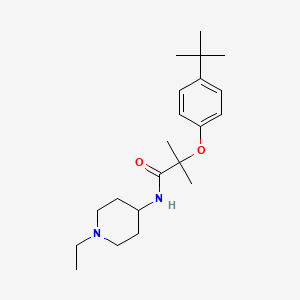
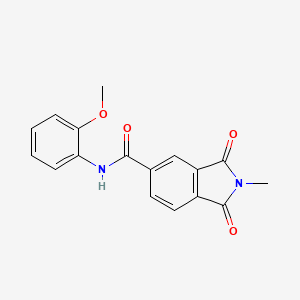

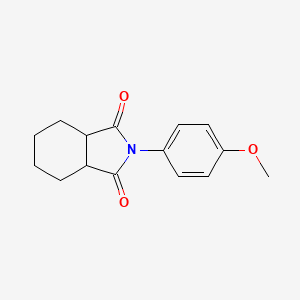
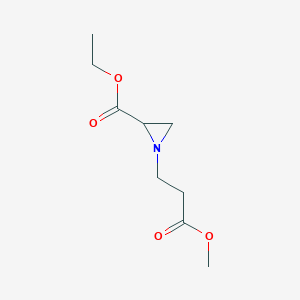
![2-(3-{2-[(2-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B5206994.png)